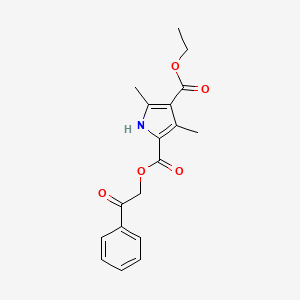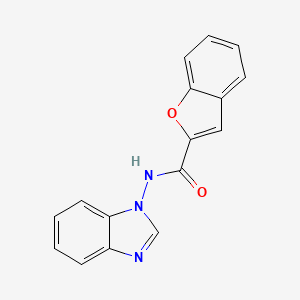
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EPC-K1 is a pyrrole-based compound that has been synthesized for its potential use in cancer therapy. It has been shown to exhibit cytotoxic activity against cancer cells in vitro and in vivo. EPC-K1 is a promising candidate for further development as an anticancer drug due to its unique chemical structure and potential mechanism of action.
Mécanisme D'action
The mechanism of action of EPC-K1 is not fully understood. However, it has been suggested that EPC-K1 may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death. EPC-K1 may also induce apoptosis through other pathways, such as the activation of caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
EPC-K1 has been shown to have several biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. EPC-K1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Furthermore, EPC-K1 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EPC-K1 is its unique chemical structure, which may allow for the development of novel anticancer drugs. Furthermore, EPC-K1 has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of EPC-K1 is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of EPC-K1. One direction is the optimization of the synthesis method to produce higher yields of pure EPC-K1. Another direction is the elucidation of the mechanism of action of EPC-K1, which may provide insights into the development of novel anticancer drugs. Furthermore, future studies could investigate the potential of EPC-K1 as a combination therapy with other anticancer drugs. Finally, future studies could investigate the potential of EPC-K1 for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Méthodes De Synthèse
The synthesis of EPC-K1 involves several steps, including the reaction of 3,5-dimethylpyrrole-2,4-dicarboxylic acid with ethyl chloroformate to form the ethyl ester. This is followed by the reaction of the ethyl ester with phenacyl bromide to form the phenacyl ester. Finally, the phenacyl ester is reacted with sodium methoxide to form EPC-K1. The synthesis method has been optimized to produce high yields of pure EPC-K1.
Applications De Recherche Scientifique
EPC-K1 has been the subject of scientific research due to its potential as an anticancer drug. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that EPC-K1 can inhibit tumor growth in mice. Furthermore, EPC-K1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-23-17(21)15-11(2)16(19-12(15)3)18(22)24-10-14(20)13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMWKYFGUSFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)


![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)


![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)